molecular formula C6H14O8S B15164058 Oxiran-2-ylmethanol;sulfuric acid CAS No. 144031-47-0

Oxiran-2-ylmethanol;sulfuric acid

Katalognummer: B15164058
CAS-Nummer: 144031-47-0
Molekulargewicht: 246.24 g/mol
InChI-Schlüssel: HJTYGHGWKBFFEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethanol;sulfuric acid typically involves the reaction of oxiran-2-ylmethanol with sulfuric acid under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Oxiran-2-ylmethanol;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various alcohols, ketones, and ethers .

Wissenschaftliche Forschungsanwendungen

Oxiran-2-ylmethanol;sulfuric acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of oxiran-2-ylmethanol;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and it can participate in various chemical transformations. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to oxiran-2-ylmethanol;sulfuric acid include:

Uniqueness

This compound is unique due to its combination of an oxirane ring and sulfuric acid, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

144031-47-0

Molekularformel

C6H14O8S

Molekulargewicht

246.24 g/mol

IUPAC-Name

oxiran-2-ylmethanol;sulfuric acid

InChI

InChI=1S/2C3H6O2.H2O4S/c2*4-1-3-2-5-3;1-5(2,3)4/h2*3-4H,1-2H2;(H2,1,2,3,4)

InChI-Schlüssel

HJTYGHGWKBFFEO-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)CO.C1C(O1)CO.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.